molecular formula C9H8Cl2N2O4 B2998950 1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene CAS No. 2287316-92-9

1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene

Cat. No.: B2998950
CAS No.: 2287316-92-9
M. Wt: 279.07
InChI Key: KCMWTVLYMXTMMN-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene is an organic compound characterized by the presence of two chlorine atoms and a dinitropropan-2-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or column chromatography to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 1,2-dichloro-4-(1,3-diaminopropan-2-yl)benzene .

Scientific Research Applications

1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and toxicity is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Properties

IUPAC Name

1,2-dichloro-4-(1,3-dinitropropan-2-yl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O4/c10-8-2-1-6(3-9(8)11)7(4-12(14)15)5-13(16)17/h1-3,7H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMWTVLYMXTMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C[N+](=O)[O-])C[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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